2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of the trifluoromethyl group and the methoxyphenyl group in its structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This reaction is facilitated by using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile . The reaction conditions typically involve mild temperatures and the use of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation methods or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Substitution reactions, particularly at the C-3 position, can be achieved using reagents like glyoxalic acid and boronic acid.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using photocatalysis strategies.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Glyoxalic acid and boronic acid under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the C-3 position.
Scientific Research Applications
2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.
Medicine: Explored as a lead compound in drug discovery and development due to its pharmacological properties.
Industry: Utilized in the development of materials for optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, while the methoxyphenyl group contributes to its overall stability and activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Another class of imidazo compounds with similar structural features but different biological activities.
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry and drug development.
Uniqueness
2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both the trifluoromethyl and methoxyphenyl groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H11F3N2O |
---|---|
Molecular Weight |
292.26 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2O/c1-21-12-4-2-3-10(7-12)13-9-20-8-11(15(16,17)18)5-6-14(20)19-13/h2-9H,1H3 |
InChI Key |
RKEPOBGPZJIXPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.